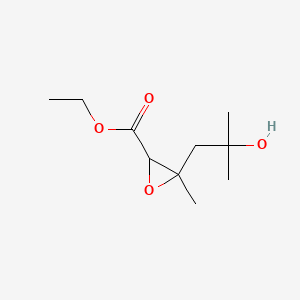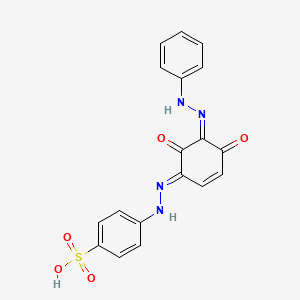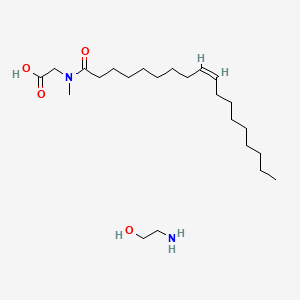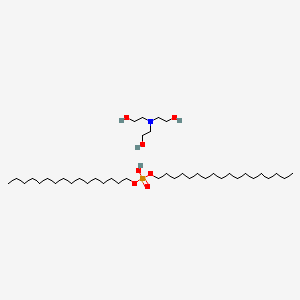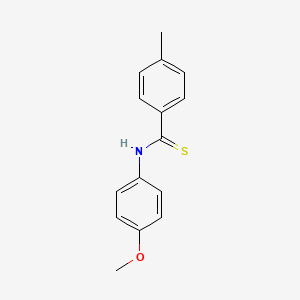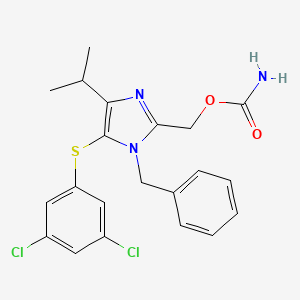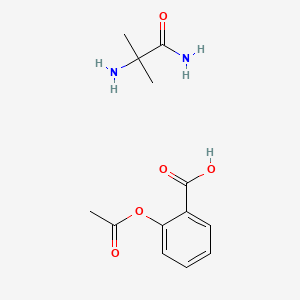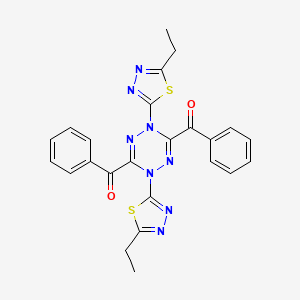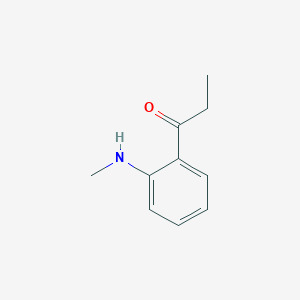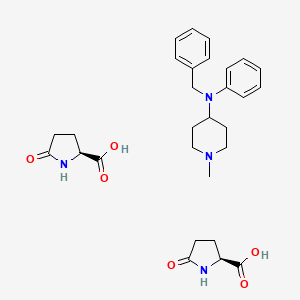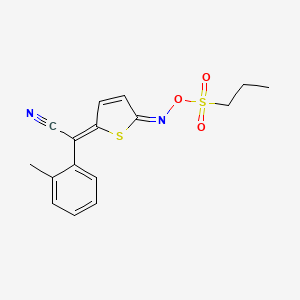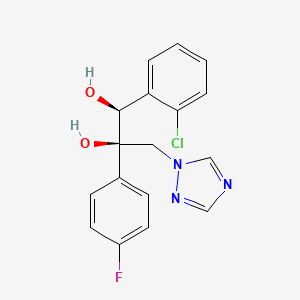
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce the chlorophenyl and fluorophenyl groups.
Cyclization reactions: to form the triazole ring.
Hydroxylation: to introduce the diol functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for controlled synthesis.
Purification techniques: such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers or advanced materials.
Biology
Biochemical Studies: Investigating enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use as a drug candidate or intermediate in drug synthesis.
Antifungal Agents: The triazole ring suggests potential antifungal activity.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example:
Pharmaceuticals: It may inhibit specific enzymes or receptors.
Catalysis: It may act as a ligand, facilitating the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a bromine atom instead of fluorine.
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a methyl group instead of fluorine.
Uniqueness
- The presence of the fluorophenyl group may impart unique electronic properties.
- The specific stereochemistry (1S,2R) could influence its biological activity and interactions.
Properties
CAS No. |
107659-54-1 |
|---|---|
Molecular Formula |
C17H15ClFN3O2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(1S,2R)-1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15ClFN3O2/c18-15-4-2-1-3-14(15)16(23)17(24,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
InChI Key |
CYSKPKUZLLBZCA-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


